Spiculoic acid A

Description

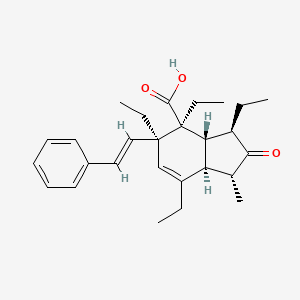

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H36O3 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(1R,3R,3aS,4S,5R,7aS)-3,4,5,7-tetraethyl-1-methyl-2-oxo-5-[(E)-2-phenylethenyl]-1,3,3a,7a-tetrahydroindene-4-carboxylic acid |

InChI |

InChI=1S/C27H36O3/c1-6-20-17-26(8-3,16-15-19-13-11-10-12-14-19)27(9-4,25(29)30)23-21(7-2)24(28)18(5)22(20)23/h10-18,21-23H,6-9H2,1-5H3,(H,29,30)/b16-15+/t18-,21-,22+,23-,26-,27-/m1/s1 |

InChI Key |

ALLQJQBDLUMIQH-UOVLAWSHSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H]2[C@@H]([C@H](C1=O)C)C(=C[C@@]([C@@]2(CC)C(=O)O)(CC)/C=C/C3=CC=CC=C3)CC |

Canonical SMILES |

CCC1C2C(C(C1=O)C)C(=CC(C2(CC)C(=O)O)(CC)C=CC3=CC=CC=C3)CC |

Synonyms |

spiculoic acid A |

Origin of Product |

United States |

Structural Elucidation Methodologies for Spiculoic Acid a

Advanced Spectroscopic Techniques Utilized for Spiculoic Acid A Structural Characterization

The determination of the planar structure and relative stereochemistry of this compound relied heavily on a suite of sophisticated spectroscopic analyses. rsc.org The initial isolation from the Caribbean marine sponge Plakortis angulospiculatus was followed by a detailed characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural analysis of this compound, providing critical insights into its carbon skeleton and the spatial arrangement of its atoms. rsc.orglookchem.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to piece together the molecule's complex structure. lookchem.com

1D NMR, specifically ¹H and ¹³C NMR spectra, offered the initial overview of the proton and carbon environments within the molecule. The ¹H NMR spectrum reveals the chemical shifts, integration (number of protons), and coupling patterns (neighboring protons), while the ¹³C NMR spectrum indicates the number of unique carbon atoms. researchgate.netpdx.edu

2D NMR experiments were subsequently used to establish the precise connectivity and relative stereochemistry:

Correlation Spectroscopy (COSY): This experiment was used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connected proton systems throughout the molecule's framework. lookchem.comabdn.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate protons with their directly attached carbon atoms, providing unambiguous one-bond ¹H-¹³C connections. This is crucial for assigning carbon signals based on their attached, and more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment was vital for assembling the complete molecular structure by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations bridge molecular fragments that are not directly connected by proton-proton couplings, such as across quaternary carbons and ester functionalities. lookchem.com

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative configuration of the multiple stereocenters, NOESY experiments were conducted. This technique detects through-space correlations between protons that are in close proximity, providing definitive evidence for the relative stereochemistry of the substituents on the bicyclic core. lookchem.com

The data obtained from these experiments allowed for the complete assignment of the proton and carbon signals and the establishment of the relative stereochemistry of the hydrindane core of this compound.

Interactive Table 1: Representative NMR Data Types for this compound Elucidation This table illustrates the types of data obtained from NMR spectroscopy that are essential for structure determination. Specific chemical shifts (δ) are dependent on the solvent and instrument frequency used during analysis.

| Technique | Information Gained | Example Application for this compound |

| ¹H NMR | Provides chemical shift (ppm), multiplicity (e.g., s, d, t, q), and integration for each proton environment. pdx.edu | Identifies olefinic, aliphatic, and methyl protons; coupling constants help define dihedral angles. |

| ¹³C NMR | Provides the chemical shift (ppm) for each unique carbon atom. researchgate.net | Differentiates between sp³, sp², and carbonyl carbons, indicating the presence of the carboxylic acid and double bonds. |

| COSY | Maps ¹H-¹H coupling correlations. abdn.ac.uk | Establishes the sequence of protons in the aliphatic side chain and within the ring system. |

| HSQC | Correlates each proton with its directly bonded carbon. | Assigns specific ¹³C signals based on the known ¹H assignments. |

| HMBC | Shows 2-3 bond correlations between ¹H and ¹³C. lookchem.com | Connects the side chain to the bicyclic core and confirms the placement of the carboxylic acid group. |

| NOESY | Identifies protons that are close in space (<5 Å). lookchem.com | Determines the cis or trans fusion of the rings and the relative orientation of substituents. |

Mass spectrometry was a critical first step in the characterization of this compound. High-Resolution Mass Spectrometry (HRMS), likely utilizing techniques such as Fast Atom Bombardment (HRFABMS) or Electrospray Ionization (HRESIMS), was employed to determine the precise molecular weight of the compound. lookchem.comunit.no This high-precision measurement allows for the calculation of a unique molecular formula, which for this compound was established as C₂₀H₃₀O₂. This information is fundamental, as it defines the total number of carbon, hydrogen, and oxygen atoms and calculates the degrees of unsaturation, providing an initial count of the rings and double bonds present in the molecule.

While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration of a chiral molecule. For this compound, the absolute stereochemistry was definitively established through a biomimetic total synthesis. rsc.org Researchers synthesized an enantiomer of this compound and compared its specific rotation value ([α]D) to that of the natural product. rsc.org The observation that the synthetic enantiomer had an equal but opposite optical rotation confirmed the absolute configuration of the naturally occurring (+)-Spiculoic acid A. This comparative approach is a classic and powerful chiroptical method for assigning the absolute stereochemistry of natural products.

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. However, this technique is contingent upon the ability to grow high-quality crystals of the compound, which can be a significant challenge for complex natural products. In the case of this compound, its structure was successfully and fully elucidated through the combination of the spectroscopic methods detailed above (NMR, MS) and confirmed by total synthesis. rsc.org There is no indication in the primary literature that X-ray crystallographic analysis was performed or was necessary for its structural confirmation.

Computational Chemistry Approaches in this compound Stereochemical Elucidation

The biosynthesis of this compound is proposed to involve a key intramolecular Diels-Alder (IMDA) reaction to form its characteristic bicyclic core. rsc.org Computational chemistry, using first-principles quantum mechanical methods, serves as a powerful tool to model such reactions. rsc.org These theoretical calculations can be used to analyze the transition states of the possible endo and exo approaches of the Diels-Alder cyclization. By calculating the energies of these transition states, chemists can predict the most likely stereochemical outcome of the reaction. This computational analysis provides strong support for the proposed biosynthetic pathway and helps to rationalize the specific stereochemistry observed in the natural product.

Biosynthetic Investigations of Spiculoic Acid a

Proposed Biosynthetic Pathways and Precursors of Spiculoic Acid A

The biosynthesis of this compound is proposed to originate from a polyketide pathway. researchgate.net This pathway involves the assembly of simple carboxylic acid-derived units to form a linear polyene precursor. syr.eduflinders.edu.au Specifically, it is suggested that the biosynthesis incorporates four butyrate (B1204436) units and one propionate (B1217596) unit. clockss.orglookchem.com This linear precursor then undergoes a critical intramolecular [4+2] cycloaddition, also known as a Diels-Alder reaction, to form the characteristic bicyclic core of this compound. researchgate.netclockss.orgresearchgate.net

The proposed linear precursor is a highly functionalized triene. clockss.org The stereochemistry of this precursor is critical in determining the stereochemical outcome of the final product. epa.gov Studies involving the synthesis of model linear precursors have shown that the configuration at specific carbon atoms (like C5) in the linear chain significantly influences the endo/exo selectivity of the intramolecular Diels-Alder reaction. researchgate.netepa.gov The inability of some synthesized putative intermediates to undergo a facile intramolecular Diels-Alder reaction under mild conditions suggests that the biosynthesis may involve non-canonical regioisomerizations or that the cycloaddition is an enzyme-catalyzed process. researchgate.netsyr.edunih.gov

| Proposed Precursors | Role in Biosynthesis |

| Butyrate Units | Four units are incorporated into the polyketide chain. clockss.orglookchem.com |

| Propionate Unit | One unit is incorporated into the polyketide chain. clockss.orglookchem.com |

| Linear Polyene | Formed from the condensation of butyrate and propionate units; undergoes intramolecular Diels-Alder reaction. syr.eduflinders.edu.au |

Enzymatic Machinery Involved in this compound Biogenesis (e.g., Diels-Alderase, Polyketide Synthase)

The construction of the this compound carbon skeleton is believed to rely on two key types of enzymes: Polyketide Synthases (PKS) and a putative Diels-Alderase.

Polyketide Synthase (PKS): this compound is putatively biosynthesized by a type I PKS. syr.edu PKSs are large, multi-domain enzymes that catalyze the condensation of short-chain carboxylic acid units. actascientific.com In the case of this compound, the PKS is responsible for assembling the butyrate and propionate units into the linear polyene precursor. syr.eduflinders.edu.au The PKS controls the chain length, the degree of reduction of β-keto groups, and the stereochemistry of the resulting polyketide chain. flinders.edu.au The complexity of the sponge microbiome has, however, made the isolation and characterization of the specific PKS gene cluster challenging. syr.edu

Diels-Alderase: A key step in the proposed biosynthesis is the intramolecular Diels-Alder reaction that forms the bicyclic core of this compound. clockss.orgresearchgate.net While this reaction can occur thermally, the challenges in achieving a facile reaction with synthetic precursors under mild conditions have led to the hypothesis that a specific enzyme, a "Diels-Alderase," is involved. researchgate.netnih.gov Such enzymes catalyze [4+2] cycloaddition reactions in the biosynthesis of many natural products. researchgate.net The involvement of a Diels-Alderase would explain the high stereoselectivity and efficiency of the reaction in the natural system. researchgate.netresearchgate.net Although several enzymes with Diels-Alderase activity have been identified from other organisms, the specific enzyme responsible for this compound biosynthesis has not yet been isolated and characterized. researchgate.net

| Enzyme | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Assembles the linear polyketide chain from butyrate and propionate precursors. syr.eduflinders.edu.au |

| Diels-Alderase | Catalyzes the intramolecular [4+2] cycloaddition to form the bicyclic core. researchgate.netclockss.orgresearchgate.net |

Genetic Basis and Transcriptomic Analysis of this compound Biosynthesis in Producing Organisms

The genetic foundation for the biosynthesis of this compound resides within a biosynthetic gene cluster (BGC) in the producing organism, likely a marine sponge of the genus Plakortis. researchgate.netlookchem.com This BGC is expected to encode the necessary polyketide synthase and the putative Diels-Alderase, along with other tailoring enzymes. actascientific.com However, the identification and sequencing of this specific gene cluster have been hampered by the complex microbial communities that reside within sponges, making metagenomic mining studies difficult. syr.edu

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, is a powerful tool for identifying active genes related to specific metabolic pathways. phgfoundation.org By comparing the transcriptomes of the producing organism under conditions where this compound is being actively synthesized versus conditions where it is not, researchers could identify the upregulated genes corresponding to the biosynthetic enzymes. nih.govresearchgate.netnih.gov To date, specific transcriptomic studies focused solely on the biosynthesis of this compound have not been extensively reported in the available literature. Such studies would be invaluable in pinpointing the exact genes and understanding their regulation, ultimately paving the way for heterologous expression and production of this complex natural product. frontiersin.org

Total Synthesis and Synthetic Methodologies of Spiculoic Acid a

Retrosynthetic Analysis of Spiculoic Acid A

The retrosynthetic analysis of this compound has been largely guided by the proposed biogenetic pathway, which postulates an intramolecular Diels-Alder (IMDA) reaction as the key bond-forming event. acs.orgrsc.orglookchem.com This strategic disconnection simplifies the complex bicyclic core into a more manageable acyclic precursor.

A primary retrosynthetic approach envisions disconnecting the hydrindane core of this compound at the C4-C5 and C9-C1 bonds, which would be formed in the forward sense by an IMDA reaction. acs.orgrsc.orglookchem.com This leads back to a linear polyketide chain. Further disconnection of this linear precursor through strategic bond cleavages, such as those that can be formed via Wittig or Horner-Wadsworth-Emmons olefination reactions, reveals simpler, readily accessible chiral building blocks. lookchem.com For instance, some strategies have identified two key fragments that could be coupled, often through a Suzuki or similar cross-coupling reaction, to construct the linear dienophile and diene components necessary for the pivotal IMDA reaction. acs.orglookchem.com

The stereochemistry of the final product is intricately linked to the stereocenters present in the acyclic precursor and the facial selectivity of the IMDA reaction. researchgate.net Therefore, a crucial aspect of the retrosynthetic analysis involves planning for the stereocontrolled synthesis of these precursor fragments.

Overview of Distinct Synthetic Strategies for this compound

Several research groups have reported total syntheses of this compound and its analogues, each employing a unique strategic approach, although most converge on the use of an intramolecular Diels-Alder reaction. rsc.orgresearchgate.netorganic-chemistry.orgacs.org

One of the pioneering total syntheses utilized a biomimetic IMDA reaction to construct the core bicyclic system. rsc.orgorganic-chemistry.org This approach involved the synthesis of a highly functionalized linear precursor which, upon heating, underwent a spontaneous cyclization to form the desired hydrindane skeleton. organic-chemistry.org This synthesis was instrumental in establishing the absolute configuration of the natural product. rsc.org

Another notable strategy focused on an enantioselective approach, also centered around a proposed biogenetic pathway involving an IMDA reaction. lookchem.comacs.orgnih.gov This synthesis involved the coupling of two key fragments to assemble the linear precursor for the cycloaddition. acs.orglookchem.com

Further investigations into the stereoselectivity of the IMDA reaction have been conducted using model systems. researchgate.net These studies have provided valuable insights into the factors controlling the stereochemical outcome of the cyclization, particularly the influence of the stereochemistry at C5 of the linear precursor. researchgate.net

A different approach involved the synthesis of a stereocongener of this compound, which also relied on a highly stereoselective IMDA reaction of a functionalized dodecanal (B139956) derivative to form the tetrahydroindan-2-one core. researchgate.netresearchgate.net

The various synthetic strategies are summarized in the table below:

| Key Strategy | Research Group/Author | Key Reactions | Reference |

| Biomimetic Intramolecular Diels-Alder | Baldwin, J.E. et al. | Intramolecular Diels-Alder, Wittig olefination | rsc.orgorganic-chemistry.org |

| Enantioselective approach via IMDA | Mehta, G. and Kundu, U. K. | Intramolecular Diels-Alder, Suzuki coupling | lookchem.comacs.orgnih.gov |

| Stereoselective IMDA of a dodecanal derivative | Matsumura, D. et al. | Intramolecular Diels-Alder | researchgate.netresearchgate.net |

| Model studies on IMDA stereoselectivity | Crossman, J.S. and Perkins, M.V. | Thermally induced Intramolecular Diels-Alder | researchgate.net |

Key Stereoselective Transformations in this compound Total Synthesis

The construction of the multiple stereocenters in this compound with the correct relative and absolute configurations is a major challenge. Several key stereoselective transformations have been pivotal in achieving this goal.

The intramolecular Diels-Alder (IMDA) reaction stands out as the most critical stereoselective transformation in the majority of synthetic routes. researchgate.netacs.org The facial selectivity of this reaction, which dictates the stereochemistry of the newly formed chiral centers in the bicyclic core, is influenced by the pre-existing stereocenters in the linear precursor. researchgate.net Studies have shown that the stereochemistry at the C5 position of the precursor can dominate the endo/exo selectivity of the IMDA reaction. researchgate.net

Stereoselective aldol (B89426) reactions have been employed to establish the required stereotriads in the linear precursors. researchgate.net For example, substrate-controlled anti-boron aldol reactions and syn-titanium aldol reactions have been utilized to create the desired stereochemistry. researchgate.net

Sharpless asymmetric epoxidation has also been a key step in some synthetic approaches. blogspot.com This reaction allows for the predictable and highly stereoselective introduction of an epoxide, which can then be further manipulated to set other stereocenters. blogspot.com

Other important stereoselective reactions include:

Wittig and Horner-Wadsworth-Emmons olefinations to install the diene and dienophile components with the correct geometry. researchgate.net

Catalytic asymmetric hydrogenations have been considered for establishing chirality in certain fragments. researchgate.net

Synthesis of this compound Structural Analogues and Advanced Intermediates

The synthesis of structural analogues and advanced intermediates of this compound has been crucial for several reasons, including confirming the structure of the natural product, understanding the structure-activity relationship, and exploring alternative synthetic strategies. rsc.orgresearchgate.netblogspot.comsyr.edu

Several analogues of this compound have been synthesized, including stereoisomers and truncated versions of the natural product. For instance, a stereocongener, the (2R,5S,6R)-isomer, was synthesized to probe the stereochemical requirements for biological activity. researchgate.netresearchgate.net The synthesis of the enantiomer of the natural product was instrumental in establishing the absolute configuration of naturally occurring this compound. rsc.org

Furthermore, the synthesis of advanced intermediates, such as the linear polyene precursors for the IMDA reaction, has been a significant focus. syr.edu These efforts have allowed for the investigation of the key cyclization step under various conditions and have provided access to materials for biosynthetic studies. syr.edu For example, a putative advanced polyketide intermediate was synthesized to test its viability to undergo a mild chemical transformation to this compound. syr.edu

Analogues such as iso-, nor-, and dinor-spiculoic acids A have also been considered in the context of their biosynthesis and stereochemistry. rsc.org

Biological Activities and Mechanistic Studies of Spiculoic Acid a

Enzyme Modulatory Effects of Spiculoic Acid A

Phospholipase A2 (PLA2) Inhibition Mechanisms by this compound

Currently, there is no publicly available scientific literature detailing the specific mechanisms by which this compound may inhibit Phospholipase A2 (PLA2). Research into the direct interaction and inhibitory effects of this compound on PLA2 enzymes has not been reported.

Other Enzyme Inhibition Profiles and Kinetic Studies of this compound

Detailed enzyme inhibition profiles and kinetic studies for this compound are not available in the current body of scientific research. Investigations into its broader enzyme modulatory effects remain an area for future exploration.

Immunomodulatory Effects of this compound

As of the current date, there are no published studies that have investigated or reported on the immunomodulatory effects of this compound. The potential for this compound to modulate immune responses has not been scientifically evaluated.

Other Reported Biological Activities of this compound (e.g., antimicrobial, antiviral in in vitro models)

This compound, also referred to as spiculisporic acid in some literature, has demonstrated notable antimicrobial activity in in vitro studies. Research has shown its efficacy against a range of bacterial strains, including those with antibiotic resistance.

An investigation into the antimicrobial properties of spiculisporic acid isolated from the endophytic fungus Aspergillus cejpii revealed its potential as a potent antibacterial agent. The compound exhibited good antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against all tested strains. nih.gov

The study highlighted its significant activity against several pathogenic bacteria. Notably, spiculisporic acid showed promising results against resistant bacterial strains. For instance, it demonstrated an MIC value of 31.25 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA, H1) and Pseudomonas aeruginosa (PS 16). nih.gov This was particularly noteworthy as the standard antibiotic kanamycin (B1662678) showed no activity against these strains, and tetracycline (B611298) exhibited weaker activity with an MIC of 125 μg/mL. nih.gov

The detailed MIC values for spiculisporic acid against various microbial strains are presented in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microbial Strains

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 3.9 |

| Pseudomonas aeruginosa | 3.9 |

| Staphylococcus aureus | 3.9 |

| Serratia marcescens | 3.9 |

| Acinetobacter baumannii | 7.8 |

| Salmonella typhi | 15.6 |

| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 |

| Pseudomonas aeruginosa (PS 16) | 31.25 |

| Acinetobacter baumannii (ACT 322) | 15.6 |

Currently, there are no available scientific reports on the antiviral activities of this compound in in vitro models.

Structure Activity Relationship Sar Studies of Spiculoic Acid a

Impact of Spiculoic Acid A Core Structure Modifications on Biological Efficacy

The biological efficacy of this compound is highly sensitive to modifications of its core bicyclic structure, a trans-hydrindane (B1202327) skeleton. hebmu.edu.cnnih.gov Research comparing this compound with its naturally occurring analogue, Spiculoic acid B, provides significant insight into the structural requirements for its cytotoxic activity. hebmu.edu.cnmdpi.com

This compound was reported to exhibit in vitro cytotoxicity against the human breast cancer MCF-7 cell line with a half-maximal inhibitory concentration (IC₅₀) of 8 µg/mL. hebmu.edu.cnnih.gov In contrast, Spiculoic acid B was found to be inactive. hebmu.edu.cn The only structural difference between these two compounds is at the C-7 position of the hydrindane core. This compound possesses a ketone group at C-7, whereas Spiculoic acid B features a double bond between C-7 and C-8. hebmu.edu.cnmdpi.com This stark difference in activity underscores the critical role of the C-7 ketone in the core structure for the compound's cytotoxic effect. The replacement of the carbonyl group with an olefin completely abrogates its biological efficacy.

Further studies on related analogues, such as iso-, nor-, and dinor-spiculoic acids A, have shown them to possess only weak cytotoxicity against A549 (human lung carcinoma) and HT29 (human colon adenocarcinoma) tumor cell lines. researchgate.net The synthesis of a stereocongener of (+)-spiculoic acid A, the (2R,5S,6R)-isomer, has also been accomplished, highlighting the ability to generate core structural variations for biological evaluation. researchgate.net These findings collectively suggest that the specific stereochemistry and oxidation state of the bicyclic core are pivotal determinants of biological potency.

Table 1: Cytotoxicity of this compound and B

| Compound | Core Structural Feature | Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | C-7 Ketone | MCF-7 (Human Breast Cancer) | 8 µg/mL | hebmu.edu.cn |

| Spiculoic acid B | C-7,8 Olefin | MCF-7 (Human Breast Cancer) | Inactive | hebmu.edu.cn |

Role of Specific Functional Groups in this compound Bioactivity

The bioactivity of this compound is not only dependent on its core structure but also on its specific functional groups. The primary functionalities contributing to its cytotoxic profile are the terminal carboxylic acid and the C-7 ketone.

The C-7 ketone has been identified as a critical functional group for cytotoxicity. As established in the comparison with the inactive Spiculoic acid B, the presence of this carbonyl oxygen is essential for the molecule's biological activity. hebmu.edu.cnmdpi.com

The terminal carboxylic acid group is also believed to be a key contributor to the molecule's efficacy. In studies of other marine-derived polyketides, such as plakinic acids, the free carboxylic acid forms are generally more active than their corresponding methyl ester derivatives. mdpi.com Esterification of a carboxylic acid removes its acidic proton and changes its polarity and hydrogen bonding capability, which can significantly alter its interaction with biological targets. libretexts.org While direct comparative data for this compound and its methyl ester is not widely published, the evidence from closely related compounds suggests that the free carboxylic acid is important for its cytotoxic effect.

Table 2: Inferred Importance of Functional Groups in this compound

| Functional Group | Position | Inferred Importance for Bioactivity | Evidence |

|---|---|---|---|

| Ketone | C-7 | Critical | This compound (active) vs. Spiculoic acid B (inactive). hebmu.edu.cn |

| Carboxylic Acid | Terminal Side Chain | Important | Activity of related polyketide acids vs. their methyl esters. mdpi.com |

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

The rational design of derivatives based on a natural product scaffold is a common strategy to improve potency, selectivity, and pharmacokinetic properties. For this compound, its total synthesis has provided a platform for creating analogues that are not accessible from natural sources. researchgate.net Synthetic strategies often employ a biomimetic intramolecular Diels-Alder reaction to construct the key trans-hydrindane core, a process that allows for the introduction of structural diversity. researchgate.netsyr.edu

By modifying the linear precursor used in the key cycloaddition step, chemists can rationally design and synthesize derivatives with altered core structures or different substitution patterns. For example, the synthesis of a stereocongener of this compound demonstrates precise control over the stereochemistry of the core, enabling the exploration of how different spatial arrangements of substituents affect biological activity. researchgate.net

While many synthetic efforts have focused on confirming the absolute configuration of the natural product, these routes provide a clear blueprint for future medicinal chemistry programs. researchgate.net The design of new derivatives could focus on several areas:

Modification of the side chain: Altering the length and functionality of the carboxylic acid-bearing side chain could optimize interactions with potential biological targets.

Substitution on the hydrindane core: Introducing new functional groups onto the bicyclic system could enhance potency or modulate physical properties.

Esterification or amidation of the carboxylic acid: While the free acid appears important, converting it to various esters or amides could create prodrugs or derivatives with altered cellular uptake and activity profiles. nih.govbrieflands.com

Although reports on synthetic analogues of this compound with enhanced activity are limited in the current literature, the established synthetic pathways make it a viable candidate for such optimization efforts. researchgate.netsyr.edu

Advanced Methodologies in Spiculoic Acid a Research

Metabolomics and Proteomics in Spiculoic Acid A Target Identification

The identification of the molecular targets of a bioactive compound like this compound is a pivotal step in understanding its cellular effects. nih.gov Metabolomics and proteomics have emerged as powerful, unbiased, system-wide approaches to achieve this. nih.govd-nb.info These technologies provide a global snapshot of the molecular changes within a cell or organism upon treatment with the compound, offering clues to its mechanism of action and potential protein targets. nautilus.bio

Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov By comparing the metabolic profile of cells treated with this compound to untreated cells, researchers can identify significant alterations in metabolic pathways. nih.gov An accumulation or depletion of specific metabolites can point towards the inhibition or activation of a particular enzyme or pathway by the compound. nih.gov This "bottom-up" approach can generate hypotheses about the direct enzymatic targets of this compound. nih.gov High-throughput metabolomics can further accelerate this process by enabling the screening of numerous conditions and concentrations. nih.gov

Proteomics, on the other hand, provides a large-scale view of the proteins expressed in a biological system. nih.gov Quantitative proteomic techniques, such as stable isotope labeling with amino acids in cell culture (SILAC), can be used to compare the abundance of thousands of proteins simultaneously in this compound-treated versus untreated cells. frontiersin.org A significant change in the expression level of a particular protein or a group of functionally related proteins can suggest that they are part of the cellular response to the compound or may even be its direct targets. biorxiv.org For instance, a study on the marine biotoxin okadaic acid used proteomic analysis to reveal its effects on energy homeostasis and the cytoskeleton in human liver cells. nih.gov A similar approach applied to this compound could yield valuable insights into its hepatic effects.

The integration of metabolomic and proteomic data provides a more holistic understanding of a compound's impact. For example, if metabolomic analysis shows a buildup of a specific substrate and proteomic analysis reveals a concurrent downregulation or modification of the enzyme responsible for its conversion, this provides strong evidence for that enzyme being a target of this compound.

Table 1: Application of "Omics" Technologies for this compound Target Identification

| Methodology | Principle | Potential Application to this compound Research | Expected Outcome |

| Metabolomics | Comprehensive analysis of small-molecule metabolites in a biological sample. nih.govnih.gov | Comparison of metabolite profiles of cells (e.g., cancer cell lines) with and without this compound treatment. | Identification of perturbed metabolic pathways, suggesting potential enzyme targets. |

| Proteomics | Large-scale study of proteins, particularly their structures and functions. nih.gov | Quantitative comparison of protein expression in cells exposed to this compound versus control cells. frontiersin.org | Discovery of proteins whose expression or post-translational modification state is altered, indicating involvement in the compound's mechanism of action. |

| Integrated Omics | Combination of metabolomic, proteomic, and other omics data. d-nb.info | Correlating changes in metabolite levels with changes in protein abundance or activity. | A comprehensive map of the molecular perturbations induced by this compound, leading to higher confidence in target identification. |

Chemical Biology Approaches to Elucidate this compound Mechanism of Action

Chemical biology offers a suite of powerful tools to dissect the mechanism of action of small molecules like this compound directly in a biological context. nih.govnih.gov These methods often involve designing and synthesizing specialized molecular probes based on the structure of the natural product to identify its binding partners and cellular localization.

One key chemical biology strategy is the synthesis of an "advanced polyketide intermediate" of this compound. This approach was employed to investigate its biosynthetic pathway, specifically the regiochemistry of dehydration and cyclization. syr.edu By synthesizing a putative precursor, researchers can test its ability to convert to the final natural product under specific chemical or enzymatic conditions, thereby validating steps in its biosynthesis. syr.edu

Another powerful technique is the use of affinity-based probes. This involves chemically modifying this compound by attaching a reporter tag (like a fluorescent dye) or an affinity handle (like biotin). The modified compound is then introduced to cells or cell lysates. The tag allows for visualization of the compound's subcellular distribution, while the affinity handle enables the "pull-down" and subsequent identification of its direct protein binding partners via mass spectrometry. nih.gov

Furthermore, chemical genetic screening can be a valuable tool. wgtn.ac.nz This involves testing the activity of this compound against a library of yeast deletion strains, where each strain is missing a single gene. If a particular strain shows increased sensitivity or resistance to the compound, it suggests that the deleted gene's product is involved in the compound's mechanism of action. wgtn.ac.nz This approach was successfully used to suggest that another marine cyclic peroxide, epiplakinic acid I, disrupts calcium homeostasis in cells. wgtn.ac.nz

Table 2: Chemical Biology Strategies for Investigating this compound

| Technique | Description | Application to this compound | Potential Findings |

| Biosynthetic Intermediate Synthesis | Synthesis of proposed precursor molecules in a natural product's biosynthetic pathway. syr.edu | To test hypotheses about the intramolecular cyclization and dehydration steps in the formation of this compound. syr.edu | Confirmation of the biosynthetic pathway and the enzymes involved. |

| Affinity-Based Probes | Attaching a tag or handle to the this compound molecule. nih.gov | To visualize the compound's location within the cell and to isolate its direct protein targets from a complex mixture. | Identification of specific cellular compartments where this compound accumulates and direct identification of its binding proteins. |

| Chemical Genetic Screening | Assessing the activity of this compound against a panel of genetically modified cell lines (e.g., yeast deletion library). wgtn.ac.nz | To identify genes and pathways that are essential for the bioactivity of this compound. | Elucidation of the genetic basis of the compound's mechanism of action and identification of potential resistance mechanisms. |

Chemoinformatic and Computational Screening for this compound Analogues

Chemoinformatics and computational chemistry provide powerful in silico tools to accelerate the discovery of novel analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. nih.govresearchgate.net These methods leverage the known structure of this compound to search vast virtual libraries of compounds for molecules with similar features or to predict the properties of newly designed analogues. acs.orgnih.gov

Virtual screening is a key computational technique where large databases of chemical compounds are computationally docked into the three-dimensional structure of a putative protein target. nih.gov If a protein target for this compound is identified through the methods described above, its structure could be used to screen for new compounds that bind with higher affinity. This approach has been successfully used to find novel drug leads from libraries containing millions of molecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another important chemoinformatic approach. frontiersin.org By synthesizing and testing a series of this compound analogues, a QSAR model can be built to correlate specific structural features of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.orgnih.gov

Furthermore, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. rsc.org By calculating parameters such as solubility, membrane permeability, and potential for metabolic breakdown, researchers can computationally triage which analogues are most likely to have favorable drug-like properties, saving significant time and resources in the drug development process. researchgate.net

Table 3: Computational Approaches in this compound Analogue Research

| Methodology | Description | Application to this compound | Potential Outcome |

| Virtual Screening | Computationally docking a library of small molecules into a target protein's binding site to predict binding affinity. nih.gov | To screen for new scaffolds or existing drugs that may bind to the identified target of this compound. | Discovery of novel, structurally distinct analogues with potential for similar or improved biological activity. |

| QSAR Modeling | Developing mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org | To understand which structural parts of the this compound molecule are critical for its activity and to predict the potency of new designs. | A predictive model that guides the rational design of more potent this compound analogues. |

| ADMET Prediction | In silico estimation of a compound's pharmacokinetic and toxicological properties. rsc.org | To evaluate the drug-likeness of designed this compound analogues before their synthesis. | Prioritization of analogues with a higher probability of success in later stages of drug development. |

Future Directions and Research Perspectives for Spiculoic Acid a

Exploration of Uncharted Biosynthetic Avenues for Spiculoic Acid A

The biosynthesis of this compound is believed to be of polyketide origin, involving a complex series of enzymatic reactions. researchgate.net A key proposed step is an intramolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction, potentially catalyzed by a "Diels-Alderase" enzyme. researchgate.netclockss.orgresearchgate.net This hypothesis is supported by the molecule's structure, which features a highly substituted hydrindane core. kit.edu The biosynthesis is thought to commence with a phenylacetic acid starter unit followed by the incorporation of four butyrate (B1204436) units and one propionate (B1217596) unit. clockss.orgmdpi.com

However, significant questions about the biosynthetic pathway remain. The precise sequence of events, particularly the timing of the crucial intramolecular Diels-Alder cyclization, is still unknown. syr.edu It is unclear whether this cyclization occurs after the polyketide chain is released from the polyketide synthase (PKS) enzyme, possibly facilitated by a separate Diels-Alderase, or while the chain is still bound to the PKS. syr.edu Furthermore, research has suggested the involvement of non-canonical regioisomerization steps, indicating that the formation of the diene required for the Diels-Alder reaction might not follow standard biochemical dehydration patterns. researchgate.net

Future research will likely focus on identifying and characterizing the specific enzymes involved in the this compound biosynthetic cluster. This could involve genome mining of the source organism, Plakortis angulospiculatus, to identify the PKS and any potential Diels-Alderase genes. Heterologous expression of these genes in a more tractable host organism could allow for the direct study of the enzymatic reactions and the intermediates formed. Understanding these uncharted biosynthetic avenues could pave the way for bio-engineering approaches to produce this compound and novel analogues.

Development of Novel Synthetic Approaches for Complex this compound Analogues

The total synthesis of this compound has been successfully achieved, with a key strategy being a biomimetic intramolecular Diels-Alder reaction to construct the core hydrindane skeleton. researchgate.netkeio.ac.jpjst.go.jp This approach mimics the proposed biosynthetic pathway and has proven effective in creating the natural product and its stereoisomers. researchgate.net Synthetic efforts have also led to the creation of various analogues, which are crucial for structure-activity relationship (SAR) studies. ox.ac.uk

The development of novel synthetic approaches for more complex analogues of this compound remains an active area of research. boddylab.ca The goal is to create a diverse library of related compounds to probe the key structural features required for biological activity. This includes modifying the side chains, altering the stereochemistry of the hydrindane core, and introducing different functional groups. boddylab.ca Such modifications could lead to analogues with improved potency, selectivity, or pharmacokinetic properties.

Future synthetic strategies may explore alternative cyclization methods to form the hydrindane ring system, potentially offering more efficient or versatile routes to a wider range of analogues. The use of chemoenzymatic strategies, combining the power of chemical synthesis with the selectivity of enzymes, could also be a fruitful avenue for producing complex analogues that are difficult to access through purely chemical means. boddylab.ca

Deeper Elucidation of this compound Cellular and Molecular Mechanisms

Initial studies have shown that this compound exhibits in vitro cytotoxicity against the human breast cancer cell line MCF-7. researchgate.netkit.edu However, the precise cellular and molecular mechanisms underlying this activity are not yet fully understood. Identifying the specific cellular targets of this compound is a critical next step.

Future research in this area will likely involve a combination of biochemical and cell-based assays. Techniques such as affinity chromatography with a labeled this compound probe could be used to isolate and identify its binding partners within the cell. Global approaches, including proteomics and transcriptomics, could reveal changes in protein expression and gene transcription in response to this compound treatment, providing clues about the pathways it perturbs.

Understanding the molecular basis of its cytotoxicity will be essential for its potential development as a therapeutic agent. For instance, determining whether it induces apoptosis, inhibits cell cycle progression, or disrupts a specific signaling pathway will guide further preclinical development.

Pre-clinical Research and Disease Model Investigations of this compound

The cytotoxic activity of this compound against a cancer cell line makes it a candidate for further preclinical investigation. kit.edumdpi.com Preclinical studies are essential to evaluate the efficacy and safety of a potential drug before it can be considered for human trials. profil.comcriver.com This phase of research typically involves testing the compound in various in vitro and in vivo models. profil.com

For this compound, future preclinical research would likely start with an expanded panel of cancer cell lines to determine the breadth of its anti-cancer activity. This would be followed by studies in animal models of cancer to assess its in vivo efficacy, toxicity, and pharmacokinetic properties. profil.comcriver.com These studies are crucial for establishing a preliminary safety profile and determining a potential therapeutic window. criver.com

Beyond cancer, the unique structure of this compound suggests it could have other biological activities. For example, some related polyketides have shown activity against Mycobacterium tuberculosis. nih.gov Therefore, preclinical investigations could also explore its potential in other disease models, such as infectious diseases. The data gathered from these preclinical studies will be critical in determining whether this compound or its analogues warrant progression into clinical development. profil.com

Q & A

Q. How to resolve discrepancies in reported IC50 values across studies?

- Methodological Answer: Standardize variables: cell passage number (<20), serum concentration (10% FBS), and incubation conditions (5% CO2, 37°C). Validate compound purity (>95% via HPLC) and solubility (DMSO concentration ≤0.1%). Use meta-analysis to pool data, applying random-effects models to account for inter-study heterogeneity .

Q. What synthetic biology approaches address this compound’s production challenges?

- Methodological Answer: Heterologous expression in Aspergillus or Streptomyces hosts via CRISPR-mediated gene cluster insertion. Optimize culture conditions (pH, temperature, precursors) using design-of-experiment (DoE) approaches. Compare titers via LC-MS and troubleshoot bottlenecks (e.g., rate-limiting enzymes) .

Q. How to apply systematic reviews to synthesize this compound’s structure-activity relationships (SAR)?

- Methodological Answer: Follow PRISMA guidelines: define inclusion criteria (e.g., IC50 <10 µM), exclude non-peer-reviewed sources, and extract SAR data (substituents, IC50, assay types). Use Cochrane tools for bias assessment and meta-regression to identify structural determinants of potency .

Q. What statistical methods analyze clustered cytotoxicity data from derivative libraries?

- Methodological Answer: Employ mixed-effects models to account for plate/experiment clustering. Apply ANOVA with Bonferroni correction for multiple comparisons. Visualize structure-activity trends via heatmaps (compound vs. cell line) or PCA .

Q. Which controls are essential for studying off-target effects in complex systems?

- Methodological Answer: Include vehicle controls (DMSO), non-targeting siRNA, and pan-inhibitors (e.g., Z-VAD-FMK for apoptosis). Use orthogonal assays (e.g., flow cytometry for cell cycle vs. Western blot for caspase-3) to confirm specificity. Document batch-to-batch variability in natural product extracts .

Q. How to adapt the FINER criteria for evaluating this compound research questions?

- Methodological Answer: Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel mechanisms), Novel (understudied targets), Ethical (animal welfare compliance), and Relevant (clinical translatability). Pilot studies should precede large-scale grants to assess resource requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.